![molecular formula C15H15NO2 B14778105 Methyl 5-amino-2'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14778105.png)
Methyl 5-amino-2'-methyl-[1,1'-biphenyl]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, featuring an amino group and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and can be carried out in the presence of a base, such as potassium carbonate, in a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also a focus to make the process more sustainable.
Types of Reactions:
Oxidation: The amino group in Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate can undergo oxidation to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The exact mechanism of action of Methyl 5-amino-2’-methyl-[1,1’-biphenyl]-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure can facilitate hydrophobic interactions.
Comparaison Avec Des Composés Similaires
5’-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but lacks the methyl ester group.
2-Methyl-5-aminophenol: Contains an amino and hydroxyl group on a benzene ring, but lacks the biphenyl structure.
Benzimidazole derivatives: Share some pharmacological properties but have a different core structure.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
methyl 4-amino-2-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-10-5-3-4-6-12(10)14-9-11(16)7-8-13(14)15(17)18-2/h3-9H,16H2,1-2H3 |
Clé InChI |
QNFUDBSGMWDJPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


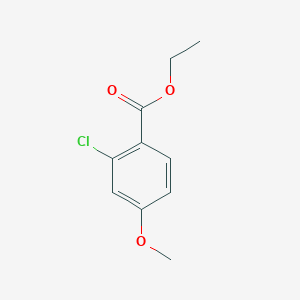
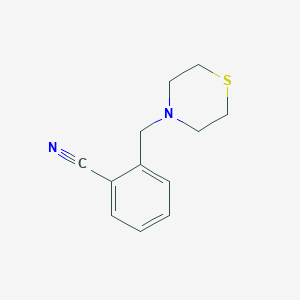
![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)
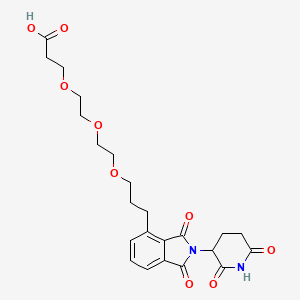
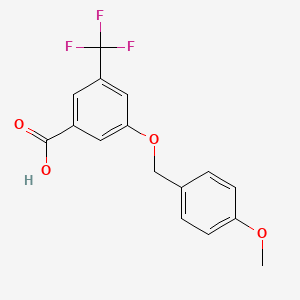
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)
![N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-4-carboxamide](/img/structure/B14778054.png)

![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)

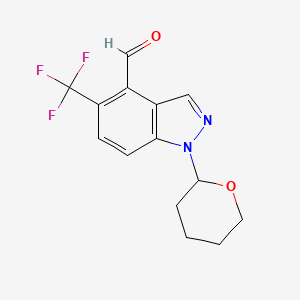
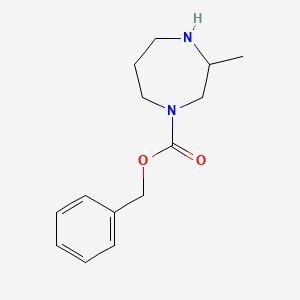
![2-Amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778087.png)

